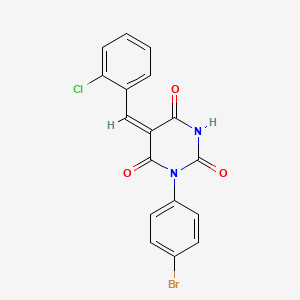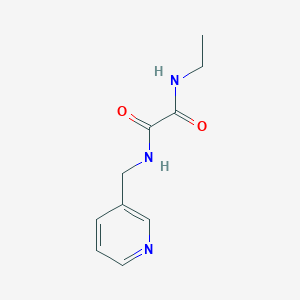![molecular formula C24H23N3O3 B11644256 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11644256.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que combina un grupo fenoxi, un anillo de benzoxazol y una porción de piridina, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida generalmente implica múltiples pasos:
-
Formación del intermedio fenoxi: El paso inicial involucra la preparación del intermedio fenoxi. Esto se puede lograr haciendo reaccionar 5-metil-2-(propan-2-il)fenol con un derivado adecuado de ácido acético halogenado en condiciones básicas para formar el intermedio de ácido fenoxiacético.
-
Formación del anillo de benzoxazol: El siguiente paso involucra la síntesis del anillo de benzoxazol. Esto se puede hacer haciendo reaccionar 2-aminofenol con ácido 4-piridincarboxílico en condiciones deshidratantes para formar el anillo de benzoxazol.
-
Reacción de acoplamiento: El paso final es el acoplamiento del intermedio de ácido fenoxiacético con el derivado de benzoxazol. Esto se puede lograr utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxibenzotriazol) en presencia de una base como la trietilamina.
Métodos de producción industrial
Para la producción a escala industrial, el proceso de síntesis se puede optimizar mediante:
El uso de reactores de flujo continuo: Esto permite un mejor control de las condiciones de reacción y un rendimiento mejorado.
Catálisis: Empleo de catalizadores para mejorar las velocidades de reacción y la selectividad.
Técnicas de purificación: Utilizando métodos avanzados de purificación como la cristalización, la cromatografía y la destilación para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones fenoxi y benzoxazol. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
-
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de piridina, convirtiéndolo en un derivado de piperidina. Los agentes reductores típicos incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
-
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo acetamida. Los reactivos como el hidruro de sodio y los haluros de alquilo se usan comúnmente.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Hidruro de aluminio y litio, hidruro de sodio y boro e hidrogenación catalítica.
Sustitución: Hidruro de sodio, haluros de alquilo y cloruros de acilo.
Principales productos formados
Oxidación: Formación de derivados de quinona y compuestos N-óxido.
Reducción: Formación de derivados de piperidina y compuestos de benzoxazol reducidos.
Sustitución: Formación de derivados alquilados y acilatedos.
Aplicaciones Científicas De Investigación
Química
En química, 2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones de las enzimas y la unión de los receptores. Sus características estructurales lo convierten en un posible candidato para investigar vías y mecanismos biológicos.
Medicina
En medicina, el compuesto muestra promesa como compuesto principal para el desarrollo de fármacos. Su capacidad de interactuar con objetivos moleculares específicos lo convierte en un posible candidato para aplicaciones terapéuticas, incluidos los tratamientos antiinflamatorios y anticancerígenos.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Las porciones de benzoxazol y piridina son cruciales para su afinidad de unión y especificidad.
Objetivos moleculares y vías
Enzimas: El compuesto puede inhibir o activar enzimas involucradas en vías metabólicas.
Receptores: Puede unirse a receptores, alterando las vías de transducción de señales.
Vías: El compuesto puede influir en las vías relacionadas con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)benzamida]
- 2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)-1,3-benzotiazol-5-il]acetamida
- 2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)-1,3-bencimidazol-5-il]acetamida
Singularidad
La singularidad de 2-[5-metil-2-(propan-2-il)fenoxi]-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C24H23N3O3 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C24H23N3O3/c1-15(2)19-6-4-16(3)12-22(19)29-14-23(28)26-18-5-7-21-20(13-18)27-24(30-21)17-8-10-25-11-9-17/h4-13,15H,14H2,1-3H3,(H,26,28) |
Clave InChI |
ZANCRTCBJSSDSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-6-iodo-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11644190.png)
![N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)



![2-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11644225.png)
![2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644226.png)

![3-butoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644245.png)
![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11644246.png)

![2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11644254.png)
